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Cat. No.: B605116 Get Quote

Introduction
AC-265347 is a novel, orally available, small molecule that acts as a biased positive allosteric

modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] In preclinical studies,

particularly in patient-derived xenograft (PDX) models of neuroblastoma, AC-265347 has

demonstrated significant anti-tumor activity.[1][2][3][4] These application notes provide a

comprehensive overview of the administration of AC-265347 in PDX models, including its

mechanism of action, and detailed protocols for its use in in vivo studies.

Mechanism of Action
AC-265347 is a third-generation calcimimetic that allosterically modulates the CaSR, a G

protein-coupled receptor (GPCR) involved in calcium homeostasis.[1][2] Unlike the first-

generation calcimimetic cinacalcet, AC-265347 exhibits biased signaling.[1][2][3] While both

compounds activate the CaSR, AC-265347 preferentially stimulates the RHO GTPases

signaling pathway, leading to the induction of neuronal differentiation in neuroblastoma cells.[1]

[2][3] This biased agonism is crucial as it uncouples the anti-tumor effects from the systemic

calcium modulation, thus avoiding the dose-limiting hypocalcemia observed with cinacalcet.[1]

[2][4] Microarray analysis of neuroblastoma PDX models treated with AC-265347 showed no

upregulation of genes involved in calcium signaling or ER stress, further supporting its distinct

mechanism of action.[1][2][3]
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Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted

into an immunodeficient mouse, are becoming increasingly important in preclinical cancer

research.[5][6][7] These models are known to better recapitulate the heterogeneity and biology

of human tumors compared to traditional cell line-derived xenografts.[8][9]

In the context of neuroblastoma, AC-265347 has been evaluated in the HSJD-NB-001 and

HSJD-NB-004 PDX models.[4] Administration of AC-265347 at a dose of 10 mg/kg resulted in

a significant delay in tumor growth in these models.[4] This anti-tumor effect is primarily

attributed to the induction of tumor cell differentiation rather than apoptosis.[1][2]

Quantitative Data Presentation
Table 1: In Vivo Efficacy of AC-265347 in Neuroblastoma
PDX Models
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PDX
Model

Treatme
nt
Group

Dosage
(mg/kg)

Adminis
tration
Route

Treatme
nt
Schedul
e

Outcom
e

Statistic
al
Signific
ance (p-
value)

Referen
ce

HSJD-

NB-001
Vehicle -

Oral

Gavage
Daily - - [4]

AC-

265347
10

Oral

Gavage
Daily

Delayed

Tumor

Growth

p =

0.0105

(vs.

Vehicle)

[4]

Cinacalc

et
10

Oral

Gavage
Daily

Delayed

Tumor

Growth

p =

0.0081

(vs.

Vehicle)

[4]

LA-N-1

(cell-

derived)

Vehicle -
Oral

Gavage
Daily - - [4]

AC-

265347
10

Oral

Gavage
Daily

Delayed

Tumor

Growth

p =

0.0186

(vs.

Vehicle)

[4]

Cinacalc

et
10

Oral

Gavage
Daily

Delayed

Tumor

Growth

p =

0.0003

(vs.

Vehicle)

[4]

Note: The provided references did not contain specific tumor volume measurements over time,

which would be required for a more detailed quantitative comparison. The data presented here

is based on the reported statistical significance of tumor growth delay.
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Protocol 1: Establishment of Neuroblastoma Patient-
Derived Xenograft (PDX) Models
This protocol describes the general procedure for establishing subcutaneous neuroblastoma

PDX models in immunodeficient mice.

Materials:

Fresh neuroblastoma tumor tissue from patient biopsy or resection

Immunodeficient mice (e.g., NSG or athymic nude mice), 6-8 weeks old

Sterile RPMI-1640 medium

Matrigel® Basement Membrane Matrix

Surgical instruments (scalpels, forceps)

Anesthesia (e.g., isoflurane)

Analgesics

Procedure:

Tumor Tissue Preparation:

Collect fresh tumor tissue in sterile RPMI-1640 medium on ice and process within 2-4

hours.

In a sterile biosafety cabinet, wash the tissue with cold RPMI-1640 to remove any blood

clots or necrotic tissue.

Mince the tumor into small fragments (approximately 2-3 mm³).

Mouse Preparation and Tumor Implantation:

Anesthetize the mouse using a calibrated vaporizer with isoflurane.
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Shave and disinfect the implantation site (e.g., the flank).

Make a small incision (approximately 5 mm) in the skin.

Create a subcutaneous pocket using blunt dissection with forceps.

Mix the tumor fragment with 50-100 µL of Matrigel®.

Implant one tumor fragment into the subcutaneous pocket.

Close the incision with surgical clips or sutures.

Administer post-operative analgesics as per institutional guidelines.

Monitoring and Passaging:

Monitor the mice regularly for tumor growth and overall health.

Measure tumor volume twice weekly using calipers (Volume = (Length x Width²)/2).

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the

mouse and harvest the tumor.

The harvested tumor can be used for subsequent passaging into new cohorts of mice,

cryopreservation, or for drug efficacy studies.

Protocol 2: Administration of AC-265347 in PDX Models
This protocol outlines the procedure for preparing and administering AC-265347 to mice

bearing neuroblastoma PDX tumors.

Materials:

AC-265347 compound

Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

Mice bearing established neuroblastoma PDX tumors (tumor volume ~100-200 mm³)
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Oral gavage needles

Calipers for tumor measurement

Scale for mouse body weight

Procedure:

Drug Formulation:

Prepare the dosing solution of AC-265347 in the chosen vehicle. For example, to achieve

a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration

would be 1 mg/mL.

Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare

fresh daily or as per stability data.

Animal Grouping and Randomization:

Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups (e.g., n=8-10 mice per group).

Ensure that the average tumor volume is similar across all groups at the start of the study.

Drug Administration:

Record the body weight of each mouse before dosing.

Administer AC-265347 or vehicle to the respective groups via oral gavage.

The administration schedule should be followed consistently (e.g., daily for 21 days).

Monitoring and Efficacy Assessment:

Monitor the body weight and general health of the mice daily or as required by the study

protocol.

Measure tumor volumes twice or thrice weekly using calipers.
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The primary endpoint is typically tumor growth inhibition. This can be calculated as the

percentage of tumor volume change from baseline.

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,

histology, gene expression analysis).
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Caption: Biased signaling pathway of AC-265347 through the CaSR.
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Caption: Experimental workflow for AC-265347 administration in PDX models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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